3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 193957-50-5
VCID: VC11683086
InChI: InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,9H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C#CCO
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol

CAS No.: 193957-50-5

Cat. No.: VC11683086

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol - 193957-50-5

Specification

CAS No. 193957-50-5
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 3-[4-(dimethylamino)phenyl]prop-2-yn-1-ol
Standard InChI InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,9H2,1-2H3
Standard InChI Key JJGFUHVLNZGTAK-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C#CCO
Canonical SMILES CN(C)C1=CC=C(C=C1)C#CCO

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol consists of three primary components:

  • A propargyl alcohol backbone (prop-2-yn-1-ol) with a terminal alkyne group.

  • A para-substituted phenyl ring bearing a dimethylamino (-N(CH₃)₂) group.

  • A hydroxyl (-OH) group at the propargylic position.

This combination creates a molecule with polarized electron distribution, where the dimethylamino group acts as an electron donor, and the alkyne group introduces reactivity toward cycloaddition and metal-catalyzed reactions.

Physicochemical Characteristics

Key physical properties are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
Exact Mass175.10000
PSA (Polar Surface Area)23.47 Ų
LogP (Partition Coefficient)1.096
DensityNot Available
Melting/Boiling PointsNot Available

The absence of reported melting/boiling points and density highlights a critical data gap requiring experimental characterization . The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems.

Synthesis and Preparation Methods

Traditional Synthetic Routes

While no explicit protocols for 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol exist in the literature, analogous propargyl alcohols are typically synthesized via:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling between aryl halides and terminal alkynes.

  • Nucleophilic Substitution: Reaction of propargyl alcohol derivatives with electrophilic aromatic substrates.

For example, 1-phenyl-2-propyn-1-ol analogs have been prepared using microwave-assisted reactions with barium manganate in ethanol-acetic acid mixtures, achieving yields exceeding 85% . Adapting such methods could involve substituting the phenyl component with 4-dimethylaminophenyl precursors.

Microwave-Assisted Optimization

Recent advances in microwave synthesis demonstrate reduced reaction times and improved yields for structurally related compounds. A representative protocol involves:

  • Dissolving 3-aminocrotononitrile (1 equiv) and propargyl alcohol derivatives (2 equiv) in ethanol-acetic acid (5:1).

  • Adding barium manganate (3 equiv) as an oxidizing agent.

  • Irradiating at 170°C for 15 minutes under controlled power modulation .

This method’s efficiency suggests potential applicability to 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol, though empirical validation is required .

Biological Activities and Mechanisms

Anticancer Properties

Propargyl alcohols with aromatic substituents demonstrate dose-dependent cytotoxicity. For instance, 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol derivatives show IC₅₀ values of 15–25 µM against breast (MCF-7) and colon (Caco-2) cancer lines. Mechanistic studies suggest reactive oxygen species (ROS) generation and apoptosis induction via mitochondrial pathways.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
3-(2,4-Dimethylphenyl)prop-2-yn-1-olOrtho/meta methyl groupsHigher antimicrobial potency
4-[4-(Dimethylamino)phenyl]but-3-yn-1-olExtended alkyne chainEnhanced ROS generation

Positional isomerism and chain length significantly influence reactivity and biological effects.

Future Research Directions

  • Physicochemical Profiling: Determine melting points, solubility, and stability under varying conditions.

  • Mechanistic Studies: Elucidate interactions with cellular targets like topoisomerases or tubulin.

  • Structure-Activity Relationships: Synthesize derivatives with varied substituents to optimize efficacy.

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